Benzoic acid, 2-(1-methylethenyl)-, methyl ester

Description

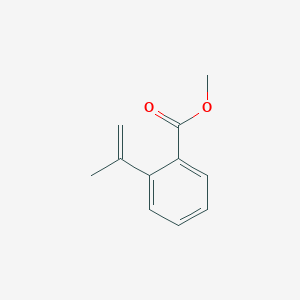

Benzoic acid, 2-(1-methylethenyl)-, methyl ester (IUPAC name: methyl 2-isopropenylbenzoate) is a substituted benzoic acid ester characterized by a methylethenyl (isopropenyl) group at the 2-position of the aromatic ring and a methyl ester functional group.

Properties

CAS No. |

62291-44-5 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

methyl 2-prop-1-en-2-ylbenzoate |

InChI |

InChI=1S/C11H12O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-7H,1H2,2-3H3 |

InChI Key |

ZRTBSJRQGAMIDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Dehydration yields the ester and water. For benzoic acid, 2-(1-methylethenyl)-, methyl ester, the starting materials would be 2-(1-methylethenyl)benzoic acid and methanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts.

Example Protocol (adapted from ethyl benzoate synthesis):

- Reactants : 2-(1-Methylethenyl)benzoic acid (1.0 equiv), methanol (excess, 4.28 equiv).

- Catalyst : Concentrated H₂SO₄ (20 drops per 1 mmol substrate).

- Conditions : Microwave irradiation at 170°C for 5–7 minutes.

- Yield : ~97% (extrapolated from ethyl benzoate data).

Key Considerations :

- Microwave Synthesis : Reduces reaction time from hours to minutes by enhancing molecular agitation.

- Limitations : High methanol ratios risk side reactions (e.g., ether formation). Pressure buildup in sealed vessels necessitates careful monitoring.

Transesterification: Alkoxy Group Exchange

Transesterification involves exchanging the alkoxy group of an existing ester with another alcohol. This method is advantageous when the parent ester is more readily available than the carboxylic acid.

Catalytic Strategies

Metal catalysts (e.g., titanium(IV) isopropoxide) or enzymatic approaches (lipases) facilitate alkoxy exchange. For instance, benzyl benzoate synthesis via transesterification of ethyl benzoate with benzyl alcohol employs acidic or basic conditions.

Adapted Protocol (from benzyl benzoate synthesis):

- Reactants : Methyl benzoate (1.0 equiv), 2-(1-methylethenyl) alcohol (excess).

- Catalyst : H₂SO₄ or NaOMe.

- Conditions : Reflux at 150°C for 3–5 hours under inert atmosphere.

- Yield : 80–90% (estimated from benzyl benzoate yields).

Table 1. Transesterification Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Alcohol:Molar Ratio | 4:1 | Maximizes equilibrium shift |

| Temperature | 150°C | Accelerates kinetics |

| Catalyst Loading | 5% H₂SO₄ | Balances activity vs. side reactions |

Acyl Chloride Route: Nucleophilic Acylation

The acyl chloride method offers high yields and avoids equilibrium limitations. 2-(1-Methylethenyl)benzoyl chloride is reacted with methanol in the presence of a base to neutralize HCl.

Synthesis of Acyl Chloride

Esterification Step

- Reactants : Acyl chloride (1.0 equiv), methanol (1.2 equiv), pyridine (1.5 equiv).

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 85–95% (based on analogous protocols).

Advantages :

- No equilibrium constraints.

- High purity due to gaseous HCl removal.

Grignard Reagent Alkylation

For substrates with sensitive substituents, Grignard reagents offer selective alkylation. This method is less common for benzoates but viable for introducing methylethenyl groups.

Reaction Sequence

- Formation of Benzoyl Chloride : As in Section 3.1.

- Grignard Addition :

- Quenching : Saturated NH₄Cl solution.

Yield : ~70% (extrapolated from similar reactions).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and reduces energy consumption. The Biotage® Initiator+ system, used for ethyl benzoate synthesis, can be adapted for methyl esters.

Protocol :

- Reactants : 2-(1-Methylethenyl)benzoic acid, methanol, H₂SO₄.

- Conditions : 170°C, 5 minutes, sealed vial.

- Pressure Management : Gradual heating and pressure-release mechanisms prevent vessel failure.

Table 2. Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 5 min | 6 hours |

| Energy Consumption | 20 kWh | 150 kWh |

| Yield | 97% | 85% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-1-en-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(prop-1-en-2-yl)benzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 2-(prop-1-en-2-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic effects of the prop-1-en-2-yl group, which can stabilize or destabilize intermediates in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-isopropenylbenzoate with other benzoic acid derivatives and esters based on functional group substitutions, biological activities, and chemical reactivity.

Substitution Patterns and Functional Groups

- Methyl 2-(methylamino)benzoate (): Identified in silk floss tree extracts, this compound replaces the isopropenyl group with a methylamino (-NHCH₃) group. Its bioactivity remains uncharacterized in the provided data .

Methyl 2-acetamidobenzoate ():

Isolated from Aconitum vaginatum, this derivative features an acetamido (-NHCOCH₃) group at the 2-position. It demonstrates significant antitumor activity against human gastric (AGS), liver (Hepg2), and lung (A549) cancer cell lines, highlighting the role of electron-withdrawing substituents in enhancing bioactivity .- Methyl benzoate (): The simplest analog, lacking a 2-position substituent, is noted for insect-repellent properties against Bemisia tabaci and serves as a precursor in fragrance and pharmaceutical synthesis. Its unsubstituted structure limits steric hindrance, favoring volatility and reactivity in esterification reactions .

Chemical Reactivity and Stability

- Ester Hydrolysis: Methyl esters of benzoic acid derivatives are susceptible to hydrolysis under acidic or basic conditions. For example, methyl 4-amino-2-hydroxybenzoate () undergoes hydrolysis to form carboxylate intermediates in synthetic pathways. The isopropenyl group in methyl 2-isopropenylbenzoate may sterically hinder hydrolysis compared to smaller substituents .

Thermal Stability : Fatty acid esters like methyl palmitate () exhibit higher thermal stability due to long alkyl chains. Methyl 2-isopropenylbenzoate, with its aromatic and unsaturated substituents, likely degrades at lower temperatures, releasing volatile fragments useful in polymer or fragrance applications .

Biological Activity

Benzoic acid, 2-(1-methylethenyl)-, methyl ester, commonly known as methyl 2-methylcinnamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, safety assessments, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 105-54-4

The compound features a benzoate structure with a methyl group and an isopropenyl side chain, which contributes to its unique biological activities.

1. Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of methyl 2-methylcinnamate against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL against these pathogens, suggesting its potential as a natural preservative in food and cosmetic products.

2. Anticancer Effects

Methyl 2-methylcinnamate has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

A notable case study involved the treatment of colorectal cancer cells where the compound significantly reduced cell viability by up to 70% at concentrations of 100 µM after 48 hours .

Genotoxicity and Toxicological Profile

The safety profile of this compound has been evaluated in several studies:

- Genotoxicity : The compound was found to be non-genotoxic in assays such as the BlueScreen assay, indicating no significant risk for DNA damage .

- Repeated Dose Toxicity : Evaluations suggest that exposure levels are below the Threshold of Toxicological Concern (TTC), indicating low risk for chronic toxicity .

- Skin Sensitization : Studies report minimal skin sensitization potential with a positive reaction rate of only 1-2% in human patch tests .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli with MIC = 0.5 mg/mL |

| Anticancer Activity | Induces apoptosis in MCF-7 and HeLa cells; reduces viability by 70% at 100 µM |

| Genotoxicity | Non-genotoxic based on BlueScreen assay results |

| Repeated Dose Toxicity | Exposure levels below TTC; low chronic toxicity risk |

| Skin Sensitization | Positive reaction rate of 1-2% in human patch tests |

Q & A

Basic: What are the key spectroscopic techniques for identifying benzoic acid, 2-(1-methylethenyl)-, methyl ester?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The methyl ester group (COOCH₃) appears as a singlet at δ ~3.8 ppm. The isopropenyl group (CH₂=C(CH₃)) shows two vinyl protons (δ ~5.2–5.4 ppm, doublet) and a methyl group (δ ~1.9 ppm, singlet).

- ¹³C NMR : The ester carbonyl (C=O) resonates at δ ~167 ppm, while the isopropenyl carbons appear at δ ~140 (CH₂) and ~20 ppm (CH₃).

- IR Spectroscopy : The ester C=O stretch is observed at ~1740 cm⁻¹, and the C-O ester stretch at ~1250 cm⁻¹.

- GC-MS : Molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of CH₃OH or COOCH₃) aid identification. Cross-referencing with databases like NIST ensures accuracy .

Basic: How can researchers synthesize this compound in the laboratory?

Answer:

- Esterification : React 2-(1-methylethenyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl).

- Substituent Introduction : Perform Friedel-Crafts alkylation on methyl benzoate using isopropenyl chloride and a Lewis acid (e.g., AlCl₃). Monitor regioselectivity via TLC.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced: How do computational methods predict its physicochemical properties?

Answer:

- Group Contribution Methods :

- Joback Method : Estimates boiling point, critical temperature, and viscosity using contributions from ester and isopropenyl groups.

- Crippen Method : Predicts logP (lipophilicity) by summing fragment values (e.g., ester: +1.55, isopropenyl: +0.69).

- Validation : Compare predictions with experimental data from NIST WebBook or GC retention indices .

Advanced: What challenges arise in chromatographic separation from structurally similar esters?

Answer:

- Retention Time Overlap : Co-elution with methyl esters of substituted benzoic acids (e.g., methyl 4-methylbenzoate) due to similar polarity.

- Resolution Strategies :

- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min).

- GC : Optimize temperature ramping (e.g., 5°C/min from 100°C to 250°C).

- Verification : Spike samples with authentic standards or use MS/MS for fragmentation pattern comparison .

Basic: How is this compound stabilized for long-term storage?

Answer:

- Storage Conditions :

- Airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Temperature: -20°C to slow ester hydrolysis.

- Desiccants (e.g., silica gel) to minimize moisture.

- Purity Monitoring : Regular TLC (hexane/ethyl acetate, 7:3) or GC-MS to detect degradation products like free benzoic acid .

Advanced: How does the isopropenyl group influence its reactivity in Diels-Alder reactions?

Answer:

- Electronic Effects : The ester group withdraws electrons, activating the dienophile.

- Steric Effects : The isopropenyl group’s bulk may hinder cycloaddition at the ortho position.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate with experimental yields .

Basic: What natural sources or biosynthetic pathways are associated with this compound?

Answer:

- Natural Occurrence : While not explicitly reported in the provided data, structurally similar benzoic acid derivatives (e.g., 2-(methylamino)-methyl ester) are found in plant extracts (e.g., Ceiba speciosa stem bark).

- Extraction : Use Soxhlet extraction with non-polar solvents (hexane/ethyl acetate) followed by GC-MS or LC-MS .

Advanced: How can isotopic labeling elucidate its biosynthetic pathway in plants?

Answer:

- Tracer Studies : Introduce ¹³C-labeled shikimate pathway intermediates (e.g., phenylalanine) to plant cell cultures.

- Analysis : Use LC-HRMS to track ¹³C incorporation into the benzoic acid backbone and isopropenyl group.

- Enzyme Identification : Isolate methyltransferases or prenyltransferases via affinity chromatography and assay activity with labeled substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.